Enocyanin

Food Authenticity HPLC Anthocyanin Profiling

Source Enocyanin (CAS 11029-12-2, E163) by HPLC fingerprint, not just anthocyanin class. This Vitis vinifera extract—dominated by malvidin-3-glucoside—enables 5% adulteration detection in juices, superior low-pH red-to-purple color vs elderberry/red cabbage, and dual-function halochromic films (amine-sensitive spoilage indication + tensile strength boost from 6.8 to 13.9 MPa). Specify total polyphenol content (~23%) for Nrf2 activation research. Generic substitution compromises assay reproducibility and color matching.

Molecular Formula C15H11O+
Molecular Weight 207.25 g/mol
CAS No. 11029-12-2
Cat. No. B080283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnocyanin
CAS11029-12-2
SynonymsAnthocyanidin
Anthocyanidins
Anthocyanin
Anthocyanins
Leucoanthocyanidins
Molecular FormulaC15H11O+
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2
InChIInChI=1S/C15H11O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H/q+1
InChIKeyNWKFECICNXDNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enocyanin (CAS 11029-12-2): Procurement Specifications and Compositional Profile for Grape-Derived Anthocyanin Colorants


Enocyanin (CAS 11029-12-2), also designated as E163, is a natural anthocyanin-rich extract obtained predominantly from the pomace and skins of Vitis vinifera grapes [1]. Chemically, it comprises a mixture of mono- and dimethyl derivatives of anthocyanidins, primarily the 3-monoglucosides of malvidin, peonidin, cyanidin, petunidin, and delphinidin, alongside acylated variants and a co-extracted polyphenolic matrix that includes flavonoids and tannins [2]. The total polyphenol content in commercial preparations typically approximates 23%, with anthocyanins themselves representing approximately 3.24% of the extract mass [3]. This complex, undefined mixture—rather than a single molecular entity—defines its functional properties and necessitates rigorous, lot-specific analytical characterization for reproducible scientific or industrial application.

Why 'Any Anthocyanin' Cannot Substitute for Enocyanin in Sensitive Formulations and Assays


The term 'anthocyanin' encompasses a vast and chemically diverse family of over 700 naturally occurring pigments whose color expression, stability, and bioactivity are exquisitely sensitive to their specific aglycone, glycosylation, and acylation patterns as well as the presence of co-extracted matrix components [1]. Generic substitution fails because enocyanin's unique compositional fingerprint—dominated by malvidin-3-glucoside and its derivatives—confers distinct chromatographic profiles [2], differential pH-dependent colorimetric responses [3], and specific enzyme inhibition capacities that are not reproduced by anthocyanin extracts from alternative botanical sources like elderberry, chokeberry, red cabbage, or jambolan [4]. The quantitative evidence detailed below demonstrates that procurement decisions based solely on the 'anthocyanin' class designation without regard to this source-specific compositional and functional heterogeneity can compromise assay reproducibility, color matching in product formulations, and the mechanical integrity of composite materials.

Quantitative Differentiation of Enocyanin Against Alternative Anthocyanin Sources and Synthetic Colorants


Compositional Fingerprinting: Unique Chromatographic Markers Differentiate Enocyanin from Cranberry and Other Fruit Anthocyanins

Enocyanin possesses a distinct and diagnostic anthocyanin profile that is reliably distinguishable from that of other fruit-derived anthocyanin sources. This differentiation is critical for applications in food authenticity, quality control, and source verification. HPLC analysis reveals that enocyanin samples consistently contain two specific anthocyanin peaks that are absent from cranberry anthocyanin profiles [1]. This compositional difference provides a robust analytical basis for detecting enocyanin adulteration or substitution.

Food Authenticity HPLC Anthocyanin Profiling Adulteration Detection

Differential Color Stability and Intensity of Enocyanin Relative to Jambolan and Red Cabbage Anthocyanins Across a pH Range

The color performance of enocyanin is not uniform across all anthocyanin sources; direct comparative studies demonstrate significant differences in color intensity and stability. In a model beverage system, enocyanin-anthocyanin colorant exhibited higher color intensity compared to jambolan (Syzygium cumini) fruit anthocyanins across a broad pH spectrum from 1 to 8 [1]. However, this higher intensity is associated with a trade-off in stability, as enocyanin was found to be relatively less stable than jambolan anthocyanins under thermal, light, and storage stresses [1].

Natural Colorants pH Stability Beverage Formulation Colorimetry

Enhancement of Mechanical Properties in Zein-Based Biopolymer Films via Enocyanin Incorporation

Enocyanin functions as more than a passive colorant; it can actively modify the mechanical properties of polymer matrices. When incorporated into zein protein films, enocyanin significantly increases the material's tensile strength. The tensile strength of the zein films was enhanced from 6.8 MPa to 13.9 MPa following the addition of enocyanin [1]. This reinforcement is attributed to the formation of strong hydrogen bonds between enocyanin components and the zein protein network [1].

Biopolymers Intelligent Packaging Mechanical Reinforcement Food Freshness Indicators

Enzymatic Inhibition Profile of Enocyanin: Differential Activity Against Multiple Phosphatases and Peptidases

Beyond its colorant properties, enocyanin demonstrates a quantifiable and broad-spectrum inhibitory effect on several key enzymes involved in cellular signaling and metabolism. In vitro assays reveal that a 0.1% concentration of enocyanin exerts differential inhibitory activity against leucine aminopeptidase, acid phosphatase, γ-glutamyl transpeptidase, and esterase . This multi-target enzyme inhibition profile provides a basis for differentiating enocyanin from other anthocyanin sources that may have more limited or undefined enzymatic activity profiles.

Enzyme Inhibition In Vitro Assays Biochemical Activity Natural Products

Nrf2 Activation and Anti-inflammatory Potential: Distinguishing Enocyanin's Bioactivity from Isolated Anthocyanins

The bioactivity of enocyanin cannot be attributed solely to its anthocyanin content; the co-extracted polyphenolic matrix plays a crucial role. Comprehensive LC-HRMS profiling of commercial enocianinas revealed the presence of 90 distinct phytochemicals [1]. Critically, multiple linear regression analysis demonstrated that the extract's radical scavenging activity is significantly correlated with total polyphenol content, not with the anthocyanin fraction itself [1]. Furthermore, enocyanin dose-dependently activates the Nrf2 antioxidant pathway, an activity specifically associated with its catechol-containing polyphenol components [1]. This integrated polyphenolic composition underpins its dose-dependent anti-inflammatory activity, which, at higher concentrations, is closely related to total polyphenol content [1].

Antioxidant Activity Nrf2 Pathway Inflammation Polyphenols

High-Value Application Scenarios for Enocyanin Based on Quantified Performance Differentiation


Authentication and Quality Control in the Fruit Juice and Beverage Industry

Leveraging its unique HPLC fingerprint—specifically the presence of delphinidin-3-glucoside and petunidin-3-glucoside peaks—enocyanin is ideally suited for use as an analytical standard or marker in the development and validation of authenticity testing methods. Its profile enables the detection of fraudulent substitution or adulteration in high-value juices, such as cranberry, at a detection threshold as low as 5% substitution [1]. This application is critical for quality assurance laboratories and regulatory bodies seeking to enforce product integrity and label claims.

Formulation of High-Intensity, Acidic Food and Beverage Products

In applications where achieving a vibrant, deep red-to-purple color in a low-pH matrix is the paramount specification, enocyanin is the preferred choice over alternatives like jambolan or red cabbage anthocyanins. The evidence demonstrates its superior color intensity across a pH range of 1 to 8 [2]. This makes it especially valuable for coloring acidic confectionery, sports drinks, fruit-flavored beverages, and dairy alternatives where the visual appeal of the product is a primary driver of consumer acceptance.

Development of Functionalized, Intelligent Biopolymer Packaging Films

Enocyanin provides a unique combination of properties for advanced material science applications, specifically in the creation of halochromic (pH-sensitive) intelligent packaging. Beyond its ability to indicate fish spoilage through a visually discernible color change from brownish to green-blue upon exposure to volatile amines [3], its incorporation into zein films provides a quantifiable mechanical benefit by increasing tensile strength from 6.8 MPa to 13.9 MPa [3]. This dual functionality allows packaging engineers to develop films that are both informative and more durable, eliminating the need for separate reinforcing additives.

Nutraceutical and Functional Food Development Targeting Oxidative Stress and Inflammation

For research and product development in the nutraceutical sector, enocyanin's value proposition lies in its complex, bioactive polyphenolic matrix, not merely its anthocyanin content. The evidence establishes that its radical scavenging, Nrf2 pathway activation, and anti-inflammatory activities are driven by the broader polyphenol fraction (approx. 23% of the extract) rather than the anthocyanin fraction alone (approx. 3.24%) [4]. Consequently, enocyanin should be specified and procured for these applications based on its total polyphenol content and Nrf2 activation potential, positioning it as a well-characterized, multi-target botanical ingredient for formulations aimed at cellular health, anti-aging, or inflammation management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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